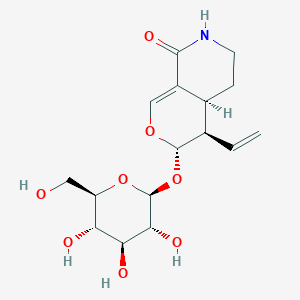
3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
Übersicht
Beschreibung
3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine (DDEP) is a compound that has been studied for its interactions with various enzymes. It has been found to inactivate rat liver cytochrome P450 (P450) 3A isozymes through prosthetic heme alkylation of the apoprotein . It is also known to inactivate horseradish peroxidase (HRP) in the presence of H2O2 . Furthermore, it has been identified as a novel multifunctional feed additive with an anti-oxidation function .
Molecular Structure Analysis
The molecular formula of 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine is C15H23NO4 . The structure of the compound is not explicitly detailed in the search results.
Chemical Reactions Analysis
In the presence of H2O2, horseradish peroxidase (HRP) catalyzes the one-electron oxidation of DDEP, leading to the formation of an ethyl radical, inactivation of the enzyme, and formation of an altered heme product . DDEP is also known to inactivate hepatic cytochrome P450 (P450) enzymes 2C11, 2C6, and 3A1 .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine is 281.35 g/mol . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Interaction with Liver Microsomes : This compound interacts with the NADPH-dependent electron transport system of rat liver microsomes. It forms a complex with cytochrome P-450 and inhibits the activity of NADPH-cytochrome c reductase and methindione demethylase (Sniedze et al., 1977).
Degradation of Cytochromes : It causes degradation of rat liver cytochrome P450 3A isozymes through prosthetic heme alkylation, marking them for rapid proteolysis. This indicates a role in the hepatic cytosolic ubiquitin-dependent proteolytic system (Correia et al., 1992).
Synthesis and Characterization : A novel derivative of this compound was synthesized and characterized, demonstrating the potential for creating new molecules with unique properties (Maru & Shah, 2015).
Formation of N-Alkylprotoporphyrin IX : This compound has been shown to contribute to the formation of N-alkylprotoporphyrin IX, impacting the activity of cytochrome P-450 (Ortiz de Montellano et al., 1981).
Oxidation Catalyzed by Horseradish Peroxidase : It undergoes one- and two-electron oxidation catalyzed by horseradish peroxidase, influencing the inactivation of certain enzymes (Sugiyama et al., 1994).
Pharmacological Activity as Calcium Channel Antagonists : The compound and its derivatives have been studied for their role as calcium channel antagonists, important in the treatment of cardiovascular diseases (Fossheim et al., 1982).
Antiulcer Activity : Some derivatives of this compound have been synthesized and evaluated for their antiulcer activities, showing significant potential in this area (Subudhi et al., 2009).
Cerebral Vasodilator : A derivative was identified as a cerebral vasodilator and its concentration in plasma can be determined by electron capture gas chromatography, suggesting its potential in treating cerebral vascular conditions (Higuchi et al., 1975).
Eigenschaften
IUPAC Name |
diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHXXQOZBCWXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151042 | |
| Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
CAS RN |
1153-66-8 | |
| Record name | 3,5-Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICARBETHOXY-2,6-DIMETHYL-4-ETHYL-1,4-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2P6EX7SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)



